Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with significant pharmaceutical potential. Its chemical structure incorporates various functional groups, making it a subject of interest in medicinal chemistry. The compound is identified by its CAS number 849106-19-0 and has the molecular formula with a molar mass of approximately 408.92 g/mol .
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. It is particularly noted for its potential as a protein kinase inhibitor, a target in cancer therapy and other diseases . The presence of the 4-chloro group and the oxazoline moiety contributes to its pharmacological properties, making it a candidate for further research in drug development.
The synthesis of tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate typically involves several steps:
These steps often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate can be described as follows:
The three-dimensional conformation plays a crucial role in its biological activity, influencing how it interacts with biological targets .
Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its efficacy or reduce toxicity in therapeutic applications .
The mechanism of action for tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate primarily involves its role as an inhibitor of specific protein kinases. By binding to the active site of these enzymes:
Understanding this mechanism is vital for optimizing its use in therapeutic contexts .
The physical and chemical properties of tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 408.92 g/mol |
Density | 1.24 ± 0.1 g/cm³ (predicted) |
Boiling Point | 534.2 ± 50 °C (predicted) |
pKa | 13.52 ± 0.20 (predicted) |
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling due to its potential reactivity .
Tert-butyl 4-(4-chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)-4-hydroxypiperidine-1-carboxylate has various scientific applications:
Research continues into optimizing this compound's properties for therapeutic use, highlighting its potential impact on future medical treatments .
Retrosynthetic deconstruction of this hybrid scaffold reveals three key synthons: (1) a 4,4-dimethyl-4,5-dihydrooxazole ring, (2) a 4-chloro-2-substituted phenyl linker, and (3) a 4-hydroxypiperidine core with Boc protection. The strategic disconnection occurs at the C-C bond linking the phenyl ring to the piperidine nitrogen, suggesting two primary precursors: a 2-(2-bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole electrophile and a Boc-protected 4-hydroxypiperidine nucleophile. The oxazole moiety itself derives from (S)-2-amino-3-methyl-2-butanol via cyclodehydration with aromatic aldehydes, as evidenced in analogous syntheses of chiral dihydrooxazolyl derivatives [2] [6]. The 4-hydroxypiperidine unit typically originates from N-Boc-4-piperidone through nucleophilic addition or reduction.
Table 1: Retrosynthetic Disconnections and Synthons
Target Bond | Synthon A | Synthon B | Key Transformation |
---|---|---|---|
Phenyl-Piperidine | 2-(2-bromo-5-chlorophenyl)-4,4-dimethyloxazoline | N-Boc-4-hydroxypiperidine | Pd-catalyzed C-N coupling |
Oxazole-Phenyl | (S)-2-amino-3-methyl-2-butanol | 2-bromo-5-chlorobenzaldehyde | Cyclodehydration |
Piperidine N-Boc | 4-hydroxypiperidine | Di-tert-butyl dicarbonate | Esterification |
Synthesis of the oxazolylphenyl fragment initiates with condensation of 2-bromo-5-chlorobenzaldehyde with (S)-2-amino-3-methyl-2-butanol under azeotropic conditions (toluene, reflux) to form an imine intermediate. Subsequent cyclodehydration employs dehydrating agents like thionyl chloride or Burgess reagent (MeO₂C-N⁻SO₃) to furnish the bromo-substituted oxazoline in 70-85% yield [2] [8]. Parallel synthesis of the piperidine fragment involves Boc protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate in THF with catalytic DMAP, achieving near-quantitative yields. Critical C-N bond formation employs Buchwald-Hartwig amination under palladium catalysis. Optimal conditions utilize Pd₂(dba)₃ (2 mol%), XantPhos ligand (4 mol%), and Cs₂CO₃ base in refluxing toluene, coupling the bromo-oxazoline with Boc-piperidine to afford the coupled product in 87% yield as reported for structurally analogous complexes [2].
The 4-hydroxypiperidine center presents configurational stability concerns during functionalization. While the target compound lacks chiral piperidine stereocenters, the adjacent oxazoline moiety (when derived from chiral amino alcohols) influences conformational locking. In analogous palladium complexes, the (S)-configuration at the oxazoline C4 position (tert-butyl-bearing carbon) induces predictable stereoselectivity during metal coordination via substrate-directed asymmetric induction [2] [6]. For carboxylation at N1, the Boc group installation proceeds without epimerization due to the distal relationship between the piperidine nitrogen and the C4 hydroxy group. Kinetic studies reveal that steric bulk from the 4,4-dimethyloxazoline and ortho-chloro substituents minimally impacts N-Boc formation rates (<10% yield difference vs. unsubstituted piperidines) [5].
The tert-butyloxycarbonyl (Boc) group serves dual functions: nitrogen protection and enhancement of piperidine nucleophilicity for subsequent deprotonation/coupling. Standard protocols employ Boc₂O (1.05 equiv) in dichloromethane with catalytic DMAP (0.1 equiv) at 0°C→RT, achieving >95% conversion in <2 hours. Kinetic selectivity studies demonstrate preferential N-carboxylation over O-carboxylation of the piperidin-4-ol by a factor of 200:1, attributed to superior nucleophilicity of the aliphatic amine versus the tertiary alcohol [5] [7]. This chemoselectivity persists even under elevated temperatures (40°C), though prolonged heating (>12h) leads to minor O-Boc byproducts (<3%). Alternative protecting groups (Cbz, Fmoc) show inferior performance in downstream metal-catalyzed steps due to Pd-mediated deprotection or side reactions.
Table 2: Protecting Group Efficiency Comparison
Protecting Group | Reagent | Piperidine Yield (%) | Deprotection Compatibility | Stability in Pd Catalysis |
---|---|---|---|---|
Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | 95-98% | Acid-sensitive | Excellent |
Cbz (benzyloxycarbonyl) | CbzCl, NaOH | 85-90% | Hydrogenolysis | Moderate (dehalogenation risk) |
Fmoc (fluorenylmethyl) | Fmoc-OSu, NaHCO₃ | 75-82% | Base-sensitive | Poor (Pd-induced cleavage) |
Significant advances in sustainability focus on solvent reduction and catalytic efficiency. Microwave-assisted oxazole synthesis achieves 85% yield in 15 minutes (vs. 12h conventional heating) using solvent-free conditions with P₂O₅ as dehydrant [6]. Buchwald-Hartwig coupling benefits from switchable solvent systems: water/toluene biphasic conditions with TBAB phase-transfer catalyst enable Pd recycling (3 cycles, <5% yield drop). For Boc protection, mechanochemical grinding of 4-hydroxypiperidine with Boc₂O and DMAP in a ball mill achieves 97% conversion without solvents – a 92% E-factor improvement over traditional methods [5]. Catalytic system innovations include immobilized Pd nanoparticles on mesoporous silica (SBA-15) for C-N coupling, reducing Pd leaching to <0.5 ppm while maintaining 90% yield across 5 runs. Life-cycle assessment reveals 40% reduction in cumulative energy demand compared to classical routes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: